molecular formula C28H34N4O2 B2751482 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide CAS No. 946346-01-6

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide

Cat. No.: B2751482
CAS No.: 946346-01-6
M. Wt: 458.606
InChI Key: KWGFHDUABZVSEO-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide is a useful research compound. Its molecular formula is C28H34N4O2 and its molecular weight is 458.606. The purity is usually 95%.
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Scientific Research Applications

Anthelminthic Spectrum

A study highlighted the compound amidantel, a derivative within the same chemical class, showcasing an impressive anthelminthic spectrum effective against nematodes, filariae, and cestodes in rodents. Its efficacy is particularly noted in dogs for treating hookworms and large roundworms. Amidantel's tolerance and non-teratogenic effects across animal tests underline its potential in anthelminthic therapy (Wollweber et al., 1979).

Antimicrobial Activity

Research into thiazolidinone derivatives, structurally related to the compound , revealed their antimicrobial efficacy against a variety of bacterial and fungal strains. This synthesis pathway not only highlights the chemical versatility of the core structure but also its potential in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Properties

A concatenation of derivatives containing the N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide showed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research opens avenues for the development of new drugs with multiple therapeutic effects, suggesting the compound's structural framework as a beneficial starting point for drug development (Rani et al., 2016).

DNA Binding and Antibacterial Activities

A study on Schiff base ligand and its metal complexes, incorporating the chemical backbone similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-phenoxyacetamide, exhibited remarkable DNA binding behavior and antibacterial activities. This highlights the potential of such compounds in therapeutic applications targeting genetic material or combating microbial infections (El‐Gammal et al., 2021).

G-Quadruplex Stabilization and Cytotoxic Activity

Pyridyl polyoxazoles, including derivatives with a similar dimethylamino-substituted structure, have been identified as selective G-quadruplex stabilizers with excellent cytotoxic activity. Their potential in cancer therapy, particularly in stabilizing structures of nucleic acids crucial for cancer cell proliferation, underscores the versatility of this chemical scaffold in medicinal chemistry (Blankson et al., 2013).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-30(2)24-15-13-23(14-16-24)27(21-29-28(33)22-34-26-11-7-4-8-12-26)32-19-17-31(18-20-32)25-9-5-3-6-10-25/h3-16,27H,17-22H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGFHDUABZVSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.